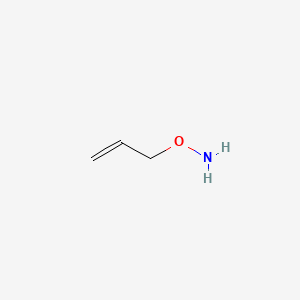

o-Allylhydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

O-prop-2-enylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-2-3-5-4/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTCZURLWZSRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329528 | |

| Record name | o-Allylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6542-54-7 | |

| Record name | o-Allylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Allylhydroxylamine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-Allylhydroxylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM5S33R4TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for O Allylhydroxylamine and Structural Analogues

Classical and Established Synthetic Routes

Traditional methods for preparing O-allylhydroxylamine often rely on the nucleophilic character of hydroxylamine (B1172632) or its derivatives, which attack electrophilic allyl sources. These routes are well-established and frequently utilized for their straightforward reaction pathways.

Hydroxylamine-Mediated Allylation Protocols

Hydroxylamine-mediated allylation involves the reaction of hydroxylamine or, more commonly, N-protected hydroxylamine derivatives with an allylating agent. A common strategy involves the O-alkylation of N-hydroxycarbamates or N-hydroxyphthalimides, which serve as stable and manageable hydroxylamine equivalents.

One established protocol is the Mitsunobu reaction, where an alcohol is reacted with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) and an azodicarboxylate like diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov This is followed by the removal of the phthalimide (B116566) protecting group, typically with hydrazine, to yield the free O-alkylhydroxylamine, which is often isolated as a hydrochloride salt for improved stability. nih.gov Another approach describes the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates derived from alcohols, followed by acidic deprotection of the N-Boc group. organic-chemistry.org

Condensation Reactions with Allyl Halides

Direct condensation of hydroxylamine derivatives with allyl halides, particularly allyl bromide, is a fundamental and widely practiced method for synthesizing this compound. chemicalbook.comcardiff.ac.uk In a typical procedure, an N-protected hydroxylamine, such as ethyl N-hydroxycarbamate, is deprotonated with a base like potassium hydroxide (B78521) to form a more potent nucleophile. chemicalbook.com This intermediate then reacts with allyl bromide in an SN2 reaction. The resulting N-protected this compound is subsequently hydrolyzed under basic conditions to cleave the carbamate (B1207046) group, and the product is often distilled and converted to its hydrochloride salt for purification and storage. chemicalbook.com

A detailed example of this synthesis is outlined below:

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | Ethyl N-hydroxycarbamate, Allyl bromide | Potassium hydroxide, Absolute ethanol, Reflux | Ethyl O-allylhydroxycarbamate | 61% |

| 2 | Ethyl O-allylhydroxycarbamate | Potassium hydroxide, Water, Steam distillation | This compound | 90% (step) |

| Overall | This compound Hydrochloride | 55% | ||

| Data compiled from a representative synthesis. chemicalbook.com |

This method's primary challenge can be controlling the selectivity between N- and O-alkylation, although O-alkylation is generally favored under these conditions. A side product, ethyl N,O-diallylhydroxycarbamate, can also be formed. chemicalbook.com

Organocatalytic and Rearrangement-Based Approaches

More recent synthetic strategies have focused on the use of organocatalysis and sigmatropic rearrangements to construct the this compound framework. These methods can offer improved efficiency, greener reaction conditions, and access to complex structural analogues.

Organocatalytic Oxidation of Tertiary Allylic Amines Leading to O-Allylhydroxylamines

A highly efficient, one-pot method involves the organocatalytic oxidation of tertiary allylic amines. nih.gov This approach utilizes a ketone, such as 2,2,2-trifluoroacetophenone (B138007), as an organocatalyst and hydrogen peroxide as a green oxidant. nih.govresearchgate.net The catalyst activates the hydrogen peroxide to oxidize the tertiary allylic amine to its corresponding amine N-oxide intermediate. nih.govresearchgate.net This transformation is a key step that sets the stage for a subsequent rearrangement to form the final product. nih.gov This method is valued for its environmentally benign nature, using H₂O₂ as the oxidant which produces water as the only byproduct. researchgate.net

nih.govorganic-chemistry.org-Meisenheimer Rearrangement Mechanisms in this compound Synthesis

The Meisenheimer rearrangement is a thermal rearrangement of a tertiary amine N-oxide to an N,N-disubstituted hydroxylamine. synarchive.com This reaction can proceed through two distinct pathways: a concerted, pericyclic organic-chemistry.orgchemicalbook.com-sigmatropic rearrangement or a stepwise organic-chemistry.orgnih.gov-rearrangement involving a radical mechanism. synarchive.commdpi.com

While the organic-chemistry.orgchemicalbook.com-Meisenheimer rearrangement is the more common and often synthetically preferred pathway for allylic and benzylic amine oxides, the organic-chemistry.orgnih.gov-rearrangement represents an alternative mechanism. synarchive.commdpi.com The organic-chemistry.orgnih.gov-rearrangement proceeds via the homolytic cleavage of the N-O bond to form a radical pair, which then recombines to form the O-alkoxyamine product. synarchive.com

In the context of the organocatalytic oxidation of tertiary allylic amines, the initially formed allylic amine N-oxide undergoes a rearrangement to yield the this compound product. nih.govresearchgate.net Although the prompt specifies the organic-chemistry.orgnih.gov-rearrangement, the predominant pathway reported for these allylic systems is the organic-chemistry.orgchemicalbook.com-Meisenheimer rearrangement. nih.govmdpi.com This concerted organic-chemistry.orgchemicalbook.com-shift is an efficient, atom-economical method for forming the C-O bond in the desired product. nih.govmdpi.com The process involves the amine N-oxide intermediate rearranging upon heating. nih.gov

| Substrate (Tertiary Allylic Amine) | Organocatalyst | Oxidant | Product (this compound) |

| N-Allyl-N-methylaniline | 2,2,2-Trifluoroacetophenone | H₂O₂ | O-Allyl-N-methyl-N-phenylhydroxylamine |

| N,N-Diallylaniline | 2,2,2-Trifluoroacetophenone | H₂O₂ | O-Allyl-N-allyl-N-phenylhydroxylamine |

| N-Allylmorpholine | 2,2,2-Trifluoroacetophenone | H₂O₂ | 4-(Allyloxy)morpholine |

| Illustrative examples based on the described methodology. nih.gov |

Transition-Metal-Catalyzed Preparations

Transition-metal catalysis provides powerful and versatile tools for the synthesis of O-allylhydroxylamines, enabling reactions under mild conditions with high selectivity. Palladium and iridium are among the most effective metals for this transformation.

The palladium-catalyzed Tsuji-Trost reaction, a cornerstone of modern organic synthesis, involves the reaction of a nucleophile with an allylic substrate containing a leaving group, mediated by a palladium(0) catalyst. organic-chemistry.orgwikipedia.org In this context, hydroxylamine derivatives can act as O-nucleophiles. The reaction of N-protected hydroxylamines with allylic carbonates, for instance, has been shown to afford linear O-allylhydroxylamines. organic-chemistry.org The mechanism proceeds through a π-allyl palladium complex, which is then attacked by the hydroxylamine nucleophile. organic-chemistry.org Palladium catalysis has also been applied to the oxidative C-H allylic alkylation of N-hydroxyimides with unfunctionalized allylic substrates, offering an alternative route to related structures. thieme-connect.com

Iridium-catalyzed allylic substitution offers complementary selectivity to palladium-catalyzed reactions. While palladium catalysts often favor the formation of linear products, iridium catalysts can be used to produce branched O-allylhydroxylamines when reacting with allylic carbonates. organic-chemistry.org Furthermore, iridium catalysis has been successfully employed for the direct allylic substitution of unprotected hydroxylamine (NH₂OH), providing a route to N-(1-allyl)hydroxylamines with high levels of chemo-, regio-, and enantioselectivity under carefully controlled conditions. organic-chemistry.org

| Catalyst System | Hydroxylamine Source | Allylic Substrate | Product Type |

| Palladium(0) | N-Protected Hydroxylamine | Allylic Carbonate | Linear this compound |

| Iridium(I) | N-Protected Hydroxylamine | Allylic Carbonate | Branched this compound |

| Iridium(I) | Unprotected Hydroxylamine | Allylic Ester | N-Allylhydroxylamine |

| Summary of transition-metal-catalyzed approaches. organic-chemistry.orgorganic-chemistry.org |

Nitrone-Based Synthetic Pathways

Nitrones are versatile intermediates in organic synthesis that can undergo a variety of transformations to afford hydroxylamine derivatives. academie-sciences.fruchicago.edu Nucleophilic additions to the carbon-nitrogen double bond of nitrones provide a direct route to substituted hydroxylamines, including precursors to O-allylhydroxylamines.

The addition of organometallic reagents, such as Grignard reagents and organolithium compounds, to nitrones is a fundamental method for the synthesis of N,N-disubstituted hydroxylamines. academie-sciences.frresearchgate.net This reaction proceeds via the nucleophilic attack of the organometallic reagent on the electrophilic carbon atom of the nitrone functionality. academie-sciences.fr

The stereochemical outcome of this addition can be controlled by using chiral nitrones or chiral additives. academie-sciences.fr For acyclic nitrones derived from chiral precursors like D-glyceraldehyde or L-serine, the diastereoselectivity of the nucleophilic addition can be influenced by the nature of the substituents and the presence of Lewis acids. academie-sciences.fracademie-sciences.fr

Key Research Findings:

Nitrones readily undergo nucleophilic addition of a wide range of organometallic reagents. academie-sciences.fr

The use of chiral α-alkoxy and α-amino nitrones allows for stereocontrolled nucleophilic additions. academie-sciences.fr

The diastereoselectivity can be controlled by the protecting groups on the chiral nitrone and the use of Lewis acids, which can reverse the facial selectivity. academie-sciences.frresearchgate.net

Table 4: Nucleophilic Addition of Organometallic Reagents to Chiral Nitrones

| Chiral Nitrone | Organometallic Reagent | Product Diastereomeric Ratio (syn:anti) | Reference |

| D-Glyceraldehyde derived nitrone | Phenylmagnesium bromide | >95:5 | academie-sciences.fr |

| L-Serine derived nitrone | Methyllithium | 40:60 | academie-sciences.fr |

| L-Serine derived nitrone with ZnBr₂ | Methyllithium | 90:10 | academie-sciences.fr |

The addition of vinyl organometallic reagents to nitrones provides a direct route to allylhydroxylamines. The stereoselective vinylation of cyclic nitrones, in particular, has been explored for the synthesis of enantiopure polyhydroxylated pyrrolidines, which are valuable building blocks. nih.gov

A notable example is the addition of vinylmagnesium chloride to a cyclic nitrone derived from L-tartaric acid. nih.gov This reaction proceeds with an unexpected entropy-controlled selectivity, affording the trans-addition product with high diastereoselectivity over a wide range of temperatures. nih.gov The resulting vinylated hydroxylamine can then be further elaborated to access various target molecules. nih.gov

Key Research Findings:

The addition of vinylmagnesium chloride to a cyclic chiral nitrone derived from L-tartaric acid proceeds with high diastereoselectivity. nih.gov

The reaction exhibits entropy-controlled selectivity, with the diastereomeric ratio remaining high across a broad temperature range. nih.gov

The resulting (2S,3S,4S)-1-hydroxy-2-ethenyl-3,4-bis(benzyloxy)pyrrolidine is a key intermediate for the synthesis of bioactive azasugars. nih.gov

Table 5: Stereoselective Vinylation of a Cyclic Chiral Nitrone

| Nitrone | Reagent | Temperature (°C) | Product Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

| (3S,4S)-3,4-bis(benzyloxy)-3,4-dihydro-2H-pyrrole 1-oxide | Vinylmagnesium chloride | 20 | 93:7 | 85 | nih.gov |

| (3S,4S)-3,4-bis(benzyloxy)-3,4-dihydro-2H-pyrrole 1-oxide | Vinylmagnesium chloride | -80 | 93:7 | 82 | nih.gov |

Specialized Synthetic Procedures

Beyond the general methodologies described above, specialized synthetic procedures have been developed for the synthesis of O-allylhydroxylamines and their derivatives, often tailored to specific target molecules or to overcome particular synthetic challenges. These procedures may involve unique combinations of reagents, catalysts, or reaction conditions to achieve the desired outcome. While a comprehensive review of all such procedures is beyond the scope of this article, their existence highlights the ongoing innovation in the field of synthetic organic chemistry.

Synthesis of β-Hydroxy O-Alkyl Hydroxylamines from Epoxides

A convenient and versatile two-step procedure has been developed for the synthesis of β-hydroxy O-alkyl hydroxylamines from epoxides. thieme-connect.com This method involves the base-mediated ring opening of epoxides with an oxime, such as acetophenone (B1666503) oxime, followed by the cleavage of the resulting oxime ether to yield the desired hydroxylamine. thieme-connect.comresearchgate.netthieme-connect.com

The first step, the regioselective opening of the epoxide, is typically carried out under basic conditions. The choice of base and solvent system can influence the reaction's efficiency. For instance, while some solvent systems may be effective for certain epoxides, they may not be universally applicable. thieme-connect.com The reaction of epichlorohydrin (B41342) with acetophenone oxime proceeds smoothly to open the more reactive epoxide site. thieme-connect.com

The second step involves the cleavage of the intermediate oxime ether. After various unsuccessful trials under acidic conditions, 2,4-dinitrophenylhydrazine (B122626) was found to be an effective reagent for liberating the O-alkyl hydroxylamine, generating a 2,4-dinitrophenylhydrazone as a by-product. thieme-connect.com This cleavage is not compatible with the presence of an epoxide functionality elsewhere in the molecule. thieme-connect.com The resulting β-hydroxy O-alkyl hydroxylamine can then be protected in situ with various N-protecting groups. thieme-connect.comresearchgate.netthieme-connect.com

This two-step methodology provides a valuable route to highly functionalized molecules, as demonstrated by the successful conversion of Cerny's epoxide to its corresponding β-hydroxy O-alkyl hydroxylamine derivative in good yield over the two steps. thieme-connect.com

Table 1: Two-Step Synthesis of β-Hydroxy O-Alkyl Hydroxylamines from Epoxides

| Step | Description | Reagents | Key Features |

|---|---|---|---|

| 1 | Base-mediated ring opening of epoxide | Epoxide, Acetophenone oxime, Base | Regioselective opening of the epoxide ring. |

| 2 | Cleavage of the oxime ether | Intermediate oxime ether, 2,4-Dinitrophenylhydrazine | Liberation of the hydroxylamine; incompatible with other epoxide groups. |

Selective Hydrogenation of Nitroalkanes to N-Alkyl Hydroxylamines

The selective hydrogenation of nitroalkanes presents a direct route to N-alkyl hydroxylamines. This transformation requires careful control of reaction conditions to prevent over-reduction to the corresponding primary amines. Supported palladium catalysts have been shown to be effective for this selective hydrogenation. nih.gov

The process involves contacting the nitroalkane in an inert solvent with hydrogen in the presence of a hydrogenation catalyst. google.com To achieve high yields of the N-alkyl hydroxylamine and ensure product stability, it is crucial to conduct the reaction in the absence of inorganic acids and free transition metal ions like iron, nickel, and chromium. google.com Performing the hydrogenation in non-metallic or glass-lined vessels can help avoid contamination with these metal ions. google.com

A variety of solvents can be used, with C1-C3 alkanols and water being preferred. The reaction can be carried out over a range of hydrogen pressures and temperatures. For example, a working range for hydrogen pressure is about 15-500 psia, with a preferred range of 30-115 psia, and the reaction temperature is typically maintained between 25-100°C, preferably 50-75°C. google.com

In some cases, additives can be used to control selectivity. For the hydrogenation of nitroaromatics to N-aryl hydroxylamines, the addition of amines can promote the conversion, while dimethyl sulfoxide (B87167) can inhibit the further hydrogenation of the hydroxylamine to the aniline (B41778). rsc.org While this specific example pertains to nitroaromatics, the principle of using additives to modulate catalyst activity and selectivity is a key consideration in the selective hydrogenation of nitroalkanes as well.

Table 2: Conditions for Selective Hydrogenation of Nitroalkanes

| Parameter | Conditions |

|---|---|

| Catalyst | Supported Palladium (e.g., Pd/C) |

| Reactant | Nitroalkane (RNO₂) |

| Solvent | Inert solvent (e.g., C₁-C₃ alkanols, water) |

| Hydrogen Pressure | 15-500 psia (preferably 30-115 psia) |

| Temperature | 25-100°C (preferably 50-75°C) |

| Key Considerations | Absence of inorganic acids and free transition metal ions (Fe, Ni, Cr) |

Preparation of O-Allyloximes and N-Protected O-Allylhydroxylamines

The preparation of O-allyloximes and N-protected O-allylhydroxylamines often involves the O-alkylation of oximes or N-protected hydroxylamines. A direct method for preparing O-substituted hydroxylamines involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonate (B1217627) of the desired alcohol, followed by acidic deprotection of the nitrogen. organic-chemistry.org

Palladium-catalyzed O-arylation of ethyl acetohydroximate serves as a useful method for accessing O-arylhydroxylamines, which can be difficult to prepare otherwise. organic-chemistry.org While this method focuses on arylation, the principles could potentially be adapted for allylation.

The synthesis of stable, N-protected O-alkoxyformate hydroxylamine hydrochlorides can be achieved in two high-yielding steps from N-Boc-N-methyl hydroxylamine. organic-chemistry.org These reagents can then react with various carbonyl compounds. The high reactivity of the aminooxy group can present challenges in the synthesis of aminooxy-peptide precursors. To address this, strategies have been developed that utilize orthogonally protected aminooxy acetic acid derivatives compatible with solid-phase peptide synthesis. nih.gov

Aqueous Synthesis Methodologies for Functionalized Materials via Oxime Ligation

Oxime ligation has emerged as a powerful and chemoselective "click-type" reaction for the functionalization of materials in aqueous systems. researchgate.net This bioorthogonal reaction occurs between a nucleophilic aminooxy group (-ONH₂) and an electrophilic aldehyde or ketone, forming a stable oxime bond. nih.gov The reaction is highly efficient, proceeds under mild acidic conditions (typically pH 4-5), is compatible with a wide range of functional groups found in biomolecules, and produces only water as a byproduct. nih.govresearchgate.net

The versatility of oxime ligation has been demonstrated in the preparation of various bioconjugates and functionalized materials. nih.gov For instance, it has been used to couple peptides and carbohydrates to a cyclopeptide scaffold to create multivalent conjugates. researchgate.net The reaction can be catalyzed by aniline or its derivatives, such as p-phenylenediamine (B122844), which can significantly accelerate the reaction rate. nih.gov This is particularly important for applications involving time-sensitive materials, such as radiolabeling with short-lived isotopes like ¹⁸F. nih.gov

This methodology has also been applied to the functionalization of surfaces, such as mesoporous silica (B1680970) nanoparticles, which can serve as drug delivery vehicles. york.ac.uk Alkoxyamine tethers on the nanoparticle surface can readily react with a variety of carbonyl compounds in water to form stable oxime ethers. york.ac.uk Furthermore, oxime ligation has been employed for the modification of textile materials like cotton, where the cellulose (B213188) is first oxidized to introduce aldehyde groups, which are then available for reaction with aminooxy-functionalized molecules. bohrium.com

Table 3: Key Features of Aqueous Oxime Ligation

| Feature | Description |

|---|---|

| Reaction Type | Chemoselective ligation between an aminooxy group and a carbonyl group. |

| Reaction Conditions | Aqueous media, mild acidic pH (typically 4-5). |

| Catalysts | Aniline or p-phenylenediamine derivatives can be used to accelerate the reaction. |

| Advantages | High chemoselectivity, biocompatibility, formation of a stable oxime bond, water as the only byproduct. |

| Applications | Bioconjugation, surface functionalization of materials, preparation of radiotracers. |

Chemical Reactivity and Mechanistic Investigations of O Allylhydroxylamine Transformations

Nucleophilic Properties and Adduct Formation

The nitrogen and oxygen atoms of the hydroxylamine (B1172632) group in O-Allylhydroxylamine possess lone pairs of electrons, rendering the molecule nucleophilic. This characteristic allows it to react with a range of electrophilic compounds.

This compound readily reacts with carbonyl compounds such as aldehydes and ketones to form oximes. smolecule.comfengchengroup.comethz.ch This reaction is a condensation reaction where the nucleophilic nitrogen atom of this compound attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The resulting oxime contains a C=N double bond, with the allyloxy group attached to the nitrogen atom. This reactivity is a cornerstone of its use in organic synthesis for the preparation of various nitrogen-containing compounds. smolecule.com

Similarly, this compound can react with imines, which contain a C=N double bond, to form addition products. The nucleophilic nitrogen of this compound can add across the imine double bond, leading to the formation of more complex amine derivatives. The ability to form adducts with aldehydes, ketones, and imines makes this compound a valuable reagent for creating functionalized amines, oximes, and hydrazones. fengchengroup.com

In one study, this compound was used in a double ring-closing reductive amination reaction with a dialdehyde, which first forms a dioxime intermediate that is subsequently reduced. acs.org Furthermore, research has shown that keto-functional polymers can be efficiently functionalized with this compound to form oxime linkages. rsc.org

The nucleophilicity of this compound is not limited to its nitrogen atom. The oxygen atom can also act as a nucleophile, particularly in transition-metal-catalyzed reactions. organic-chemistry.org The pathway of nucleophilic attack, whether through the nitrogen or oxygen atom, can be influenced by several factors, including the reaction conditions, the substrate, and the presence of catalysts.

For instance, in the context of DNA chemistry, this compound has been shown to react with deoxycytidine (dC) and 5-methyldeoxycytidine (5MedC), demonstrating its ability to act as a nucleophile towards heterocyclic bases. nih.govoup.comresearchgate.net The reaction proceeds via nucleophilic attack at the C6 position of the pyrimidine (B1678525) ring, leading to the formation of stable adducts. nih.govresearchgate.net The specific nature of these adducts and their subsequent chemical behavior highlight the nuanced reactivity of this compound as a nucleophile. nih.govoup.comresearchgate.net

The table below summarizes the reactivity of this compound with various electrophiles and the resulting products.

| Electrophile | Reagent | Product |

| Aldehydes | This compound | Oximes |

| Ketones | This compound | Oximes |

| Imines | This compound | Amine Derivatives |

| Dialdehydes | This compound | Dioximes |

| Keto-functional Polymers | This compound | Oxime-functionalized Polymers |

| Deoxycytidine | This compound | Stable Adducts |

Reactions Involving the Allylic Moiety

The allyl group in this compound provides another site for chemical reactivity, distinct from the nucleophilic hydroxylamine portion. This dual functionality allows for a diverse range of chemical transformations.

The allylic group of this compound can participate in allylic substitution reactions, where a nucleophile replaces a leaving group at the allylic position. In some contexts, the hydroxylamine moiety itself can act as an intramolecular nucleophile. However, more commonly, the entire this compound molecule can act as a nucleophile in reactions with other allylic substrates. smolecule.com

Transition-metal catalysis plays a crucial role in mediating allylic substitution reactions involving hydroxylamine derivatives. For example, palladium and iridium catalysts have been employed to achieve O-allylic substitution of hydroxylamines with allylic carbonates. organic-chemistry.org The regioselectivity of these reactions, leading to either linear or branched products, can be controlled by the choice of the metal catalyst. organic-chemistry.org Specifically, palladium-catalyzed reactions tend to yield linear products, while iridium catalysts favor the formation of branched hydroxylamines. organic-chemistry.org

The double bond of the allyl group in this compound can participate in cycloaddition reactions, a class of pericyclic reactions that form cyclic products. sinica.edu.tw These reactions are valuable for the construction of ring systems in organic synthesis. a2bchem.com this compound can serve as a component in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, where it can react with a 1,3-dipole. sinica.edu.tw

For instance, the allyloxy group's reactivity allows N-allyloxybenzamide, a derivative of this compound, to participate in cycloaddition reactions. ontosight.ai Additionally, this compound hydrochloride has been noted for its utility in click chemistry reactions, such as the Huisgen cycloaddition, to form 1,2,3-triazoles. ontosight.ai

The reactivity of the allyloxy group can also be harnessed to initiate polymerization reactions. ontosight.ai While specific examples detailing the polymerization of this compound itself are not extensively documented in the provided search results, the potential for such reactions exists. The double bond of the allyl group can, in principle, undergo radical or cationic polymerization.

One study noted that rapid polymerization was observed under various conditions when attempting to synthesize certain this compound derivatives, suggesting the facile nature of polymerization for some related structures. mcmaster.ca The versatility of N-allyloxybenzamide in organic synthesis is partly attributed to the reactivity of its allyloxy group, which can participate in polymerizations. ontosight.ai

Rearrangement Reaction Mechanisms

This compound and its derivatives are known to undergo sigmatropic rearrangements, which are valuable transformations in organic synthesis for forming carbon-heteroatom and carbon-carbon bonds. rsc.org

Detailed Mechanistic Studies of thefengchengroup.comrsc.org-Sigmatropic Rearrangement of N-Benzyl-O-Allylhydroxylamines

The rearrangement of N-benzyl-O-allylhydroxylamines to N-allylhydroxylamines has been the subject of detailed mechanistic investigation. rsc.orgrsc.org This transformation is consistent with an intramolecular fengchengroup.comrsc.org-sigmatropic rearrangement. rsc.orgrsc.org The process is typically initiated by a base, such as n-butyllithium (n-BuLi), in a solvent like tetrahydrofuran (B95107) (THF). rsc.org

The reaction proceeds through a highly ordered, cyclic transition state. wikipedia.org Studies have shown that the temperature plays a crucial role in the conversion rate. For instance, when N-benzyl-O-allylhydroxylamine is treated with n-BuLi in THF, the conversion to N-benzyl-N-allylhydroxylamine increases significantly with rising temperature, from no conversion at -78°C to over 95% conversion at -20°C and 0°C after one hour. rsc.org The choice of solvent also influences the outcome, with THF, toluene, and diethyl ether all facilitating the rearrangement, though side products like N-benzyl-N-butylamine can form with excess n-BuLi, particularly in toluene. rsc.org Subsequent reduction of the resulting N-allylhydroxylamine, for example with zinc and hydrochloric acid, yields the corresponding N-allylamine. rsc.org

This fengchengroup.comrsc.org-sigmatropic rearrangement represents a novel method for preparing highly functionalized intermediates in organic synthesis. rsc.orgresearchgate.net Evidence for the intramolecular nature of this process has been presented, further solidifying the proposed mechanism. rsc.org

Coordination Chemistry and Ligand Behavior

This compound and its derivatives can act as ligands, coordinating with metal ions to form complexes that are significant in catalytic processes. fengchengroup.comresearchgate.net

This compound as a Ligand for Metal Ions

This compound can act as a ligand for various metal ions. fengchengroup.com The coordination often involves the oxygen and nitrogen atoms of the hydroxylamine group. researchgate.net The stability of the resulting metal complexes can be influenced by factors such as strong intramolecular hydrogen bonding. researchgate.net The ability of hydroxylamines to form complexes is a key aspect of their role in certain catalytic reactions. researchgate.net For instance, in some systems, the coordination of a hydroxylamine derivative to a metal center is a crucial step in the catalytic cycle. researchgate.net

Role of Metal-Ligand Complexes in Catalytic Cycles

Metal-ligand complexes involving this compound derivatives play a pivotal role in various catalytic cycles, particularly in amination reactions. acs.orgnumberanalytics.com For example, in iron-catalyzed allylic amination, an iron complex is the active aminating agent. acs.org The proposed mechanism involves the coordination of an alkene to the metal complex, followed by the intramolecular transfer of a nitroso group to the coordinated alkene, which produces an intermediate allylhydroxylamine. acs.org This intermediate is then reduced to the final allylamine (B125299) product. acs.org

In copper-catalyzed asymmetric allylic C-H amination, a copper-ligand complex is formed, which then reacts with an N-arylhydroxylamine. rsc.org ESI-MS analysis has been used to identify intermediate copper complexes, such as [Cu(BINAM)]+ and related species, in these reactions. rsc.org DFT modeling suggests that the stereoselectivity of the reaction is determined during the conversion of a copper-nitroso-alkene complex to a copper-(N-aryl allylhydroxylamine) complex via a concerted, asynchronous transition state. rsc.org

Palladium and rhodium-catalyzed sequential reactions also highlight the importance of N-allyl hydroxylamine derivatives. nih.govscispace.com In one process, a palladium-catalyzed allylic amination is used to synthesize N-allyl hydroxylamine-O-sulfamates, which are then subjected to a rhodium-catalyzed intramolecular aziridination. nih.govscispace.com This demonstrates how the reactivity of the allylhydroxylamine moiety can be harnessed in multi-step catalytic syntheses. nih.govscispace.com

Reaction Intermediates and Side Reactions

The identification of transient species like allylhydroxylamines is crucial for understanding the mechanisms of complex organic transformations.

Identification of Intermediate Allylhydroxylamine in Allylic Amination Processes

Evidence for the formation of an intermediate allylhydroxylamine has been found in iron-catalyzed allylic amination reactions. acs.org Model reaction studies and GC/MS monitoring have shown that an azo dioxide iron complex transfers a PhNO unit to an alkene, which generates an allylhydroxylamine intermediate. acs.org This intermediate is subsequently reduced to the corresponding allylamine. acs.org The mechanism involves the coordination of the alkene to the iron complex, intramolecular transfer of the RNO group to the alkene to form the allylhydroxylamine, and then reductive deoxygenation to the allylamine. acs.org

In a similar vein, copper-catalyzed asymmetric allylic C-H amination of alkenes with N-arylhydroxylamines is believed to proceed through an N-aryl allylhydroxylamine intermediate. rsc.org DFT calculations support a pathway where a copper-nitroso complex reacts with an alkene to form a (BINAM)Cu(N-aryl allylhydroxylamine) intermediate, which ultimately leads to the chiral N-aryl allylamine product. rsc.org

Pathways Leading to Elimination, Disproportionation, and Oxidation Products

The chemical behavior of this compound is characterized by a variety of transformation pathways, including elimination, disproportionation, and oxidation reactions. These pathways are often interconnected, with oxidation products sometimes undergoing subsequent rearrangements or eliminations. The presence of both the reactive hydroxylamine moiety and the versatile allyl group dictates the course of these transformations.

Elimination Reactions:

Elimination reactions in O-substituted hydroxylamines can be prompted by various reagents and conditions. For instance, treatment of N-allylhydroxylamines with titanium(III) chloride (TiCl₃) in anhydrous tetrahydrofuran (THF) has been shown to induce dehydration, yielding 1-aza-1,3-dienes. researchgate.net While this specific reaction involves an N-allyl isomer, analogous elimination pathways for this compound can be considered, potentially leading to the formation of allene (B1206475) and hydroxylamine through a concerted or stepwise mechanism, although this is less commonly reported.

A more pertinent elimination pathway for allylic amine derivatives is the Cope elimination. This reaction proceeds through an N-oxide intermediate, which is formed upon oxidation of a tertiary amine. masterorganicchemistry.com In the context of a secondary amine derived from this compound (i.e., an N-alkyl-O-allylhydroxylamine), oxidation to the corresponding N-oxide could be envisioned. Subsequent heating would then trigger a syn-elimination, where the N-oxide oxygen acts as an internal base to abstract a proton, leading to an alkene and an N-substituted hydroxylamine. masterorganicchemistry.com

Disproportionation:

Hydroxylamine and its derivatives are known to be susceptible to disproportionation, a reaction where a substance is simultaneously oxidized and reduced. thieme-connect.de For hydroxylamines, this can lead to a mixture of products including amines, nitroso compounds, and azoxy compounds. thieme-connect.decore.ac.uk While specific studies detailing the disproportionation of this compound are scarce, the general mechanism is thought to involve radical intermediates. core.ac.uk It is plausible that under certain conditions, such as heating or in the presence of metal catalysts, this compound could disproportionate to form allylamine and corresponding oxidation products. For example, some processes utilize co-catalysts to aid the disproportionation of hydroxylamine intermediates to favor the formation of the amine product. researchgate.net

Oxidation and Subsequent Rearrangements:

The oxidation of this compound is a key transformation that can lead to several products. The nitrogen atom is susceptible to oxidation, which can be achieved using various oxidizing agents.

A significant pathway following the oxidation of tertiary allylic amines involves the vulcanchem.comsmolecule.com-Meisenheimer rearrangement of the intermediate amine N-oxide. researchgate.netrsc.org This concerted, sigmatropic rearrangement leads to the formation of an this compound derivative. A one-pot synthesis has been developed where a tertiary allylic amine is oxidized to its N-oxide, which then undergoes a vulcanchem.comsmolecule.com-Meisenheimer rearrangement to furnish an this compound. thieme-connect.deacs.org This indicates a close relationship between allylic amine N-oxides and O-allylhydroxylamines.

The following table summarizes the potential transformation pathways of this compound based on the reactivity of related compounds.

| Reaction Type | Reactant/Intermediate | Key Reagents/Conditions | Major Product(s) | Reference |

| Elimination | N-Allylhydroxylamine derivative | Anhydrous TiCl₃ in THF | 1-Aza-1,3-diene | researchgate.net |

| Cope Elimination | Tertiary allylic amine N-oxide | Heat | Alkene, N,N-disubstituted hydroxylamine | masterorganicchemistry.com |

| Disproportionation | Hydroxylamine derivatives | Heat, Metal catalysts | Amines, Nitroso compounds, Azoxy compounds | thieme-connect.dethieme-connect.decore.ac.uk |

| Oxidation/ vulcanchem.comsmolecule.com-Meisenheimer Rearrangement | Tertiary allylic amine | H₂O₂, catalyst | This compound derivative | researchgate.netrsc.orgthieme-connect.de |

It is important to note that the specific products and the predominant pathway depend heavily on the reaction conditions, including the choice of solvent, temperature, and the presence of catalysts or other reagents. The reactivity of this compound is a complex interplay of its functional groups, leading to a diverse array of potential products.

Advanced Catalytic Applications of O Allylhydroxylamine in Organic Synthesis

Asymmetric Catalysis Employing O-Allylhydroxylamine Scaffolds

The development of catalytic asymmetric methods for the synthesis of chiral amines and their derivatives is a cornerstone of modern organic chemistry. This compound and related structures have proven to be valuable precursors in several key transition-metal-catalyzed reactions.

Palladium-Catalyzed Asymmetric Allylic Aminations for Enantiomerically Enriched Products

Palladium-catalyzed asymmetric allylic amination (AAA) stands out as a powerful tool for the formation of C-N bonds. The use of hydroxylamine-derived nucleophiles in these reactions has facilitated access to enantioenriched allylic amines. In a notable study, a sequential process involving the palladium-catalyzed asymmetric synthesis of N-allyl hydroxylamine-O-sulfamates was developed. nih.govacs.org This approach allows for the preparation of allylic hydroxylamine-derived sulfamate (B1201201) esters in high enantiomeric excess. nih.govacs.org

The optimization of reaction conditions is crucial for achieving high yields and enantioselectivities. For instance, the choice of chiral ligand, catalyst loading, and solvent can significantly impact the outcome. The use of specific chiral ligands, such as (S,S)-L1 and (R,R)-L2, in conjunction with a palladium catalyst like Pd2(dba)3•CHCl3, has been shown to afford the desired products with excellent enantiomeric induction. nih.gov

Table 1: Optimization of Pd-Catalyzed Asymmetric Allylic Amination nih.govacs.org

| Entry | Catalyst (mol %) | Ligand | Additive | Solvent | Yield (%) | ee (%) |

| 1 | 2.5 | L1 | --- | THF | 75 | 88 |

| 2 | 2.5 | L1 | PhCO₂H (20 mol %) | THF | 70 | 88 |

| 3 | 2.5 | L1 | Cs₂CO₃ (20 mol %) | THF | 65 | 87 |

| 4 | 5 | L1 | --- | THF | 95 | 88 |

| 5 | 2.5 | L1 | --- | Dioxane | 72 | 88 |

| 6 | 2.5 | L2 | --- | THF | 80 | >90 |

| 7 | 5 | L2 | --- | THF | 98 | >90 |

This methodology has been successfully applied to a range of allylic carbonates, demonstrating its broad scope in generating optically active N-allyl hydroxylamine-O-sulfamates. nih.gov

Rhodium-Catalyzed Intramolecular Aziridination and C-H Insertion

The products obtained from palladium-catalyzed allylic amination, specifically N-allyl hydroxylamine-O-sulfamates, can undergo further transformations. One such powerful transformation is the rhodium-catalyzed intramolecular aziridination. nih.govacs.org This step allows for the diastereoselective oxidative cyclization of the sulfamate esters to yield aziridine (B145994) products. nih.govacs.org

This sequential palladium- and rhodium-catalyzed process provides a streamlined route to complex, polyfunctionalized diamines from readily available racemic starting materials. nih.govacs.org The aziridination is typically carried out using a dinuclear rhodium(II)-tetracarboxylate catalyst in the presence of a hypervalent iodine oxidant and magnesium oxide. nih.gov The resulting amino aziridines can be further manipulated, for example, through nucleophilic ring-opening reactions to generate differentially substituted diamines. nih.govacs.org

Copper-Catalyzed Asymmetric Allylic C-H Amination Utilizing N-Arylhydroxylamines

A significant advancement in the field is the development of copper-catalyzed asymmetric allylic C-H amination using N-arylhydroxylamines as the aminating agents. rsc.orgrsc.orgresearchgate.net This protocol offers a direct approach to chiral N-aryl allylamines, which are valuable scaffolds in medicinal chemistry and materials science. rsc.orgrsc.orgresearchgate.net

The reaction is promoted by a copper pre-catalyst, such as Cu(MeCN)4PF6, in the presence of a chiral ligand like R-(+)-BINAM. rsc.orgrsc.org This catalytic system delivers the desired products in good yields and with high enantioselectivities. rsc.orgrsc.org Mechanistic studies, including ESI-MS analysis and DFT calculations, suggest that the stereoselectivity is determined during the conversion of a copper-nitroso-alkene complex to a copper-(N-aryl allylhydroxylamine) intermediate via a concerted, asynchronous transition state for the C-N bond formation. rsc.orgrsc.org

Table 2: Effect of Ligand and Solvent on Copper-Catalyzed Asymmetric Allylic C-H Amination rsc.org

| Entry | Ligand | Solvent | Yield (%) | ee (%) |

| 1 | R-(+)-BINAM | CH₂Cl₂ | 75 | 85 |

| 2 | R-(+)-BINAM | Toluene | 68 | 80 |

| 3 | (S)-Ph-BOX | CH₂Cl₂ | 55 | 60 |

| 4 | (R)-Tol-BINAP | CH₂Cl₂ | 62 | 72 |

This method is notable for its operational simplicity and the absence of byproducts other than water. rsc.orgrsc.org

Regio- and Enantioselective Allylic Substitution with Chiral Ligands

The regio- and enantioselective allylic substitution of less active nucleophiles, including hydroxylamines, has been achieved using iridium complexes of chiral ligands. nih.gov Specifically, the use of an iridium complex with a bis(oxazolinyl)pyridine (pybox) ligand has been shown to catalyze the allylic substitution with hydroxylamines, affording products with good enantioselectivities. nih.gov This approach has also been successfully extended to other nucleophiles like alkylamines and phenols. nih.gov

Palladium catalysis in combination with chiral ligands, such as those derived from Trost's design, has also been instrumental in the enantioselective synthesis of allylic oximes, which are precursors to O-allylhydroxylamines. uni-duesseldorf.de These reactions often exhibit high levels of regio- and enantiocontrol. uni-duesseldorf.de

Organocatalysis in this compound Chemistry

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis.

Applications of Organocatalytic Systems in Synthesis of O-Allylhydroxylamines

A significant development in the synthesis of O-allylhydroxylamines is the use of organocatalytic systems. A one-pot protocol has been established for the synthesis of O-allylhydroxylamines through the organocatalytic oxidation of tertiary allylic amines, followed by a rsc.orgrsc.org-Meisenheimer rearrangement. lookchem.comuoa.gr This method utilizes a ketone, such as 2,2,2-trifluoroacetophenone (B138007), as the organocatalyst and hydrogen peroxide as a green oxidant. lookchem.comacs.org

The process involves the initial oxidation of the tertiary allylic amine to the corresponding N-oxide, which then undergoes a thermal rsc.orgrsc.org-Meisenheimer rearrangement to yield the this compound. lookchem.com This approach is environmentally friendly, efficient, and avoids the use of stoichiometric amounts of often wasteful oxidants like m-CPBA. lookchem.com

Table 3: Optimization of Organocatalytic Synthesis of O-Allylhydroxylamines lookchem.com

| Entry | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2,2,2-Trifluoroacetophenone | H₂O₂ | CH₃CN | 80 | 92 |

| 2 | Acetone | H₂O₂ | CH₃CN | 80 | 45 |

| 3 | 2,2,2-Trifluoroacetophenone | m-CPBA | CH₂Cl₂ | 25 | 88 |

| 4 | --- | H₂O₂ | CH₃CN | 80 | <5 |

This organocatalytic methodology represents a significant advancement, providing a greener and more efficient route to these valuable synthetic intermediates. rsc.orglookchem.com

Role in Biological and Medicinal Chemistry Research

Applications in Pharmacological Research and Drug Discovery

The compound is a valuable starting material and reagent in the quest for new therapeutic agents. Its utility spans from the initial exploration of bioactive compounds to the synthesis of complex pharmaceuticals.

In medicinal chemistry, o-allylhydroxylamine is employed to create new chemical derivatives for biological screening. By introducing the allylhydroxylamine group into different molecular scaffolds, researchers can systematically investigate how this modification affects a compound's interaction with biological targets. This process helps in identifying novel structures with potential therapeutic applications and in understanding structure-activity relationships, which are crucial for optimizing drug candidates. The simplicity of O-alkylhydroxylamines, including the o-allyl derivative, makes them attractive for the biological exploration of enzyme function. nih.gov

Hydroxylamines are recognized as important intermediates in the creation of various pharmaceuticals and agrochemicals. nih.gov this compound, specifically, serves as a key precursor in multi-step synthetic pathways. Its functional groups—the nucleophilic aminooxy group and the reactive allyl double bond—can be selectively modified to build more complex molecules. This versatility makes it a valuable component in the synthetic chemist's toolbox for constructing nitrogen-containing compounds, which are prevalent in many bioactive molecules. nih.gov The synthesis of O-alkylhydroxylamines is a critical step in developing compounds that can, for example, inhibit enzymes like diamine oxidase.

This compound is a precursor for synthesizing isoxazole (B147169) derivatives. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structural motif present in numerous commercially available drugs. nih.govnih.gov The synthesis often involves the reaction of a hydroxylamine (B1172632) derivative with a suitable partner to form the heterocyclic ring. nih.gov Isoxazole-containing compounds have been reported to exhibit a wide spectrum of biological activities. nih.gov

Research has demonstrated that various isoxazole derivatives possess significant pharmacological properties. The modification of the isoxazole structure can lead to new treatments with enhanced potency. ijpca.org The biological potential of these compounds is a key reason why the synthesis of isoxazoles from precursors like this compound remains an active area of research. arcjournals.orgresearchgate.net

Table 1: Examples of Biological Activities Reported for Isoxazole Derivatives

| Biological Activity | Description | Reference(s) |

|---|---|---|

| Antimicrobial | Compounds have shown efficacy against various Gram-positive and Gram-negative bacteria. | arcjournals.orgresearchgate.net |

| Anticancer | Certain isoxazole derivatives have been found to be effective in vitro against cancer cell lines. | nih.govresearchgate.net |

| Anti-inflammatory | Derivatives have exhibited anti-inflammatory effects, in some cases comparable to standard drugs. | nih.gov |

| Antioxidant | Some synthesized isoxazole compounds have demonstrated notable antioxidant properties. | nih.govresearchgate.net |

| Analgesic | The isoxazole nucleus is a component of compounds that show pain-relieving effects. | nih.gov |

Given its role in the synthesis of bioactive isoxazoles and other nitrogen-containing compounds, this compound is considered a precursor in the development of agents targeting a range of diseases.

Anticancer Agents: Natural products have long been a source for anticancer drug discovery, and many synthetic pathways for anticancer agents involve heterocyclic intermediates. nih.gov The development of novel isoxazole derivatives from precursors like this compound contributes to the library of compounds screened for anticancer activity. nih.govresearchgate.net

Antimicrobial Agents: With the rise of multidrug-resistant bacteria, there is a pressing need for new antimicrobial agents with novel mechanisms of action. researchgate.net Hydroxylamine derivatives have been designed and synthesized to act as antibacterial agents, for instance, by inhibiting essential bacterial enzymes like ribonucleotide reductase. researchgate.netnih.gov The N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffold, for example, has shown selective and potent antibacterial activity. nih.gov

Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and research into new anti-inflammatory agents is ongoing. nih.gov The isoxazole ring, which can be synthesized from this compound, is a core component of several compounds with demonstrated anti-inflammatory properties. nih.gov The modification of existing drug scaffolds, such as naproxen, with moieties derived from reactive intermediates is a strategy to develop molecules with more potent anti-inflammatory activity. nih.gov

Enzyme Mechanism Studies

Beyond its role in synthesis, this compound can be used as a chemical tool to investigate the function of enzymes.

Understanding how enzymes function at a molecular level is fundamental to biology and drug design. Chemical probes are molecules designed to interact with enzymes in a specific way to reveal information about their active sites and catalytic mechanisms. nih.gov this compound possesses features that make it a useful scaffold for such probes.

The hydroxylamine group can interact with metal cofactors or amino acid residues within an enzyme's active site. The allyl group, containing a carbon-carbon double bond, can act as a latent reactive "warhead." This group is generally inert but can be designed to react with nearby residues, such as a cysteine, under specific conditions (e.g., photoinitiation), allowing for controlled labeling of the enzyme. rsc.org By strategically incorporating the allylhydroxylamine moiety into larger molecules, researchers can probe the active sites of enzymes, gain insights into their function, and study enzyme-substrate interactions. smolecule.com This approach is part of a broader strategy known as activity-based protein profiling, which uses reactive probes to study enzyme families. nih.gov

Genomic and Epigenetic Applications

This compound has been identified as a transformative chemical reagent in the field of epigenetics, specifically for the analysis of DNA methylation. It provides a novel, mild chemistry that addresses significant drawbacks of the traditional gold-standard bisulfite sequencing method. sigmaaldrich.comrsc.org

DNA methylation, the addition of a methyl group to the C5 position of cytosine to form 5-methylcytosine (B146107) (5Me dC), is a crucial epigenetic mark that regulates gene silencing. sigmaaldrich.comnih.gov Aberrant methylation patterns are a known hallmark of many cancers and developmental diseases. sigmaaldrich.comnih.gov For decades, bisulfite sequencing has been the primary method for mapping these methylation patterns. sigmaaldrich.com However, the bisulfite method relies on differences in chemical reactivity and is known to cause the degradation of over 90% of the DNA sample during its harsh reaction conditions. sigmaaldrich.comrsc.org

This compound offers a superior alternative by discriminating between cytosine (dC) and 5Me dC not based on reactivity, but by generating different reaction products. sigmaaldrich.commdpi.com When DNA is treated with this compound, it forms stable, mutagenic adducts with cytosine bases. sigmaaldrich.comrsc.org The distinct structures of the adducts formed with dC versus 5Me dC allow for their clear differentiation during analysis. sigmaaldrich.com This process avoids the DNA degradation inherent in bisulfite treatment, enabling the use of smaller initial sample amounts. rsc.org

The mechanism by which this compound distinguishes between dC and 5Me dC is based on the formation of adducts with different isomeric forms (E/Z isomerism). sigmaaldrich.comrsc.org These adducts, which are oxime-type configurations, can exist in two states that are in equilibrium. mdpi.com

With Cytosine (dC): The adduct formed with an unmethylated cytosine preferentially adopts the E-isomeric form . sigmaaldrich.comnih.gov This E-isomer is read by DNA polymerase as a thymine (B56734) (T), resulting in a C-to-T transition mutation that can be easily detected by standard sequencing methods like PCR amplification and pyrosequencing. sigmaaldrich.comrsc.org

With 5-Methylcytosine (5Me dC): The presence of the methyl group at the C5 position creates steric hindrance. mdpi.com This forces the adduct with 5Me dC to exclusively adopt the Z-isomeric form . sigmaaldrich.comnih.gov The Z-isomer does not fit properly into the active site of DNA polymerase, effectively blocking the enzyme and causing it to stall or stop replication at that site. sigmaaldrich.comrsc.orgmdpi.com

This differential impact on DNA polymerase activity—a C-to-T mutation for dC and a polymerase stall for 5Me dC—provides a clear and accurate readout of the methylation status at single-base resolution. sigmaaldrich.comrsc.org

Table 2: this compound Adduct Formation and Consequence in DNA Analysis

| Original Base | Adduct Isomer Formed | Interaction with DNA Polymerase | Result in Sequencing |

|---|---|---|---|

| Cytosine (dC) | E-isomer | Base pairs as Thymine (T) | dC → dT transition mutation |

| 5-Methylcytosine (5Me dC) | Z-isomer | Blocks polymerase activity | Polymerase stalls/stops |

This table summarizes the differential outcomes of treating DNA with this compound. sigmaaldrich.comrsc.orgmdpi.com

The discovery of this compound's unique reaction mechanism has led to the development of a bisulfite-independent principle for DNA methylation analysis. sigmaaldrich.comrsc.org This new approach circumvents the major limitations of bisulfite conversion. rsc.org

Key advantages of the this compound-based method include:

Mild Reaction Conditions: The treatment does not degrade the DNA sample, preserving the integrity of the genetic material. rsc.org

Higher Sensitivity: Because DNA is not destroyed, significantly smaller amounts of starting material are required for analysis. rsc.org

Sequence Independence: The reactions are not dependent on the surrounding DNA sequence, allowing for the study of methylated cytosines outside of the typical CpG contexts, such as in plant genomes. rsc.org

Compatibility: The readout methods (PCR, sequencing) are the same as those used for bisulfite sequencing, allowing laboratories to adopt the new chemistry without needing to change existing analysis protocols and equipment. rsc.org

This novel chemistry represents a significant advancement, offering a more accurate and efficient method for studying the epigenome. sigmaaldrich.comrsc.org

Natural Product Research

Currently, there is no scientific literature available to indicate that this compound has been identified as a naturally occurring constituent in phytochemical extracts. It is primarily described and utilized as a synthetic chemical reagent in laboratory research.

Analytical and Spectroscopic Characterization in Research Methodologies

Chromatographic Techniques

Chromatography is a fundamental tool for separating and identifying components within a mixture. In the context of o-allylhydroxylamine, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful method.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical method for identifying bioactive constituents from natural sources and for monitoring chemical reactions. asrjetsjournal.orgasrjetsjournal.org In several studies, this compound has been identified as a phytochemical component in plant extracts. For instance, GC-MS analysis of a methanol (B129727) extract of Tapinanthus globiferus leaves revealed the presence of this compound among other bioactive compounds. asrjetsjournal.orgresearchgate.netasrjetsjournal.org Similarly, it was identified in the root extract of Senna occidentalis and in metabolites produced by Neisseria gonorrhoeae. ajol.infouobabylon.edu.iq

Beyond simple identification, GC-MS is instrumental in mechanistic studies. For example, in the synthesis of O-allylbenzaldehyde oxime, GC-MS analysis confirmed the identity of the product and was used to ensure that no measurable amount of the N-benzyl nitrone byproduct was formed. google.com The technique's ability to separate components of a reaction mixture and provide mass spectra for each allows for detailed analysis of product distribution and the identification of intermediates or side products, which is crucial for understanding reaction pathways. google.com The specificity of GC-MS was also demonstrated in the development of a method for the trace level determination of allylamine (B125299) in pharmaceutical substances. nih.gov

Table 1: GC-MS Identification of this compound in Various Sources

| Source Material | Type of Extract/Sample | Other Identified Compounds (Examples) | Reference(s) |

|---|---|---|---|

| Tapinanthus globiferus (African Mistletoe) | Methanol Leaf Extract | Acetic acid, Oxalic acid, Isobutyl amine, Propenamide | asrjetsjournal.orgresearchgate.netasrjetsjournal.org |

| Senna occidentalis | Root Extract (ARE sub-fraction) | 3-Hydroxy-3-phenyl-2-fluoropropene, Cyclohexanebutanoic acid | ajol.info |

| Neisseria gonorrhoeae | Methanolic Extract of Metabolites | 2-Pentanamine, Butanal, 4-hydroxy-3-methyl, Hexanal | uobabylon.edu.iq |

| Synthetic Reaction Mixture | Product solution for O-allylbenzaldehyde oxime synthesis | O-allylbenzaldehyde oxime, Toluene, Benzaldehyde (B42025) | google.com |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for determining the molecular structure of compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the chemical environment of atoms and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds. jchps.comoxinst.com It provides detailed information about the carbon-hydrogen framework of a molecule. In the characterization of derivatives of this compound, ¹H and ¹³C NMR are routinely used.

For example, in the synthesis of 1-allyloxy-1H-benzo[d] smolecule.comvulcanchem.comrsc.orgtriazin-4(3H)-one from O-allyl-hydroxylamine hydrochloride, the structure of the product was confirmed using ¹H and ¹³C NMR. rsc.org The ¹H NMR spectrum showed characteristic signals for the allyl group, including a multiplet for the vinyl proton (CH) at δ 6.09–5.89 ppm and the adjacent methylene (B1212753) protons (CH₂) at δ 5.44–5.26 ppm and δ 4.42 ppm. rsc.org The ¹³C NMR spectrum further supported the structure with signals corresponding to the carbons of the allyl group and the benzotriazinone core. rsc.org

NMR is also crucial for mechanistic studies, such as monitoring the progress of reactions. ethz.ch For instance, in studying the ketoacid-hydroxylamine (KAHA) ligation, ¹H-NMR spectroscopy was used to follow the reaction between a ketoacid and a hydroxylamine (B1172632), allowing for the observation of reactants, intermediates (E- and Z-nitrones), and the final amide product. ethz.ch This provides valuable kinetic and mechanistic information. Two-dimensional NMR techniques, like COSY and HMBC, are employed for more complex structures to establish connectivity between protons and carbons, which was instrumental in the structural elucidation of the novel benzazepine alkaloid, nanangelenin A. oxinst.comsci-hub.se

Table 2: Representative ¹H and ¹³C NMR Data for an this compound Derivative Compound: 1-Allyloxy-1H-benzo[d] smolecule.comvulcanchem.comrsc.orgtriazin-4(3H)-one

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 7.87 | s | Aromatic CH | rsc.org |

| ¹H | 7.43 – 7.10 | m | Aromatic CH | rsc.org |

| ¹H | 6.09 – 5.89 | m | Allyl CH | rsc.org |

| ¹H | 5.44 – 5.26 | m | Allyl CH₂ (vinyl) | rsc.org |

| ¹H | 4.42 | dt, J = 6.4, 1.1 Hz | Allyl CH₂ (alkoxy) | rsc.org |

| ¹³C | 155.4, 150.4 | - | Carbonyl and Aromatic C | rsc.org |

| ¹³C | 132.1 | - | Allyl CH | rsc.org |

| ¹³C | 129.4, 125.8, 121.4, 120.7 | - | Aromatic C | rsc.org |

| ¹³C | 77.9 | - | Allyl CH₂ (alkoxy) | rsc.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. For a derivative of this compound, such as 1-allyloxy-1H-benzo[d] smolecule.comvulcanchem.comrsc.orgtriazin-4(3H)-one, the IR spectrum shows characteristic absorption bands for the N-H group (around 3265 cm⁻¹), the carbonyl group (C=O) at 1733 cm⁻¹, and C=C bonds of the aromatic and allyl groups (e.g., 1592 cm⁻¹). rsc.org The presence and position of these bands confirm the key functional moieties within the synthesized molecule. rsc.org IR spectroscopy can also be used to monitor reactions, for instance, by observing the appearance of a product's characteristic peak or the disappearance of a reactant's peak over time. ethz.ch

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. While less detailed than NMR or IR for structural elucidation, it is valuable in mechanistic analysis, particularly for tracking species with strong chromophores. In the study of the KAHA ligation, UV-Vis spectroscopy was used to monitor the formation of the nitrone intermediate, which has a strong and broad absorption. ethz.ch

Applications in Elemental and Metal Ion Analysis

The hydroxylamine functional group in this compound has the ability to coordinate with metal ions, making it useful in the field of analytical chemistry for the separation and analysis of metals.

This compound and related hydroxylamine compounds can act as complexing agents for various metal ions. smolecule.com This property is exploited in analytical chemistry to facilitate the separation and subsequent analysis of these ions. smolecule.com Oximes, which can be synthesized from hydroxylamines, are well-known for their use as efficient complexing agents in the isolation, separation, and extraction of different metal ions. tandfonline.com The ability of the hydroxylamine moiety to bind to metals is also relevant in biochemical contexts, such as in the study of metalloenzymes. For example, the crystal structure of a dA:this compound-dC base pair has been studied in complex with a DNA polymerase, an enzyme that requires metal ions for its function. ebi.ac.uk This indicates the potential for this compound to interact within metal-containing biological systems.

Computational and Theoretical Investigations of O Allylhydroxylamine

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling serves as a powerful tool to elucidate the complex mechanisms of reactions involving O-Allylhydroxylamine and related compounds. These computational approaches provide a molecular-level understanding of reaction pathways, transition states, and the factors governing selectivity.

Density Functional Theory (DFT) has been extensively applied to study the reaction mechanisms of allylic systems. DFT modeling of the copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines suggests that stereoselectivity is determined during the conversion of a (BINAM)Cu(PhNO)(η2-alkene)+ complex to a (BINAM)Cu(N-Arylhydroxylamine) intermediate via a concerted, asynchronous transition state for the C-N bond formation. rsc.org This type of computational insight is crucial for optimizing catalytic systems and designing more efficient synthetic routes.

In related systems, a DFT study of the platinum-catalyzed allylation of amines with allyl alcohols revealed that the mechanism is distinct from the palladium-catalyzed process, proceeding through an associative ligand-exchange step. researchgate.net Furthermore, DFT calculations have been employed to understand the origin of stereoselectivity and ligand-dependent reactivity in reactions such as the Pd(II)-catalyzed C(sp3)-H alkenylation-aza-Wacker cyclization to form γ-lactams. acs.org These studies collectively demonstrate the power of DFT to model transition states and reaction intermediates, providing a detailed picture of the energetic landscape of reactions involving allylic hydroxylamine (B1172632) derivatives.

Ab initio computations, which are based on first principles of quantum mechanics without empirical parameters, are valuable for investigating molecular interactions. For example, the gas-phase conformation of related molecules has been determined by combining electron diffraction with ab initio calculations, revealing that stable conformations can be planar. researchgate.net This contrasts with solid-state geometries, a discrepancy attributed to low rotational barriers for constituent parts of the molecule. researchgate.net

These methods are also used to probe thermal stability. Ab initio calculations have been applied to understand the thermal stability of dialkylcarbonates, suggesting that the formation of alcohols and olefins is favorable, while ether formation is not, which provides insight into potential fragmentation pathways of similar molecules. acs.org In a doctoral thesis, ab initio methods at the RHF/3-21G* and RHF/6-31G* levels were utilized for geometry optimization and the determination of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are fundamental to understanding molecular interactions and reactivity. core.ac.uk

Conformational Analysis and Isomerism

The conformational flexibility and potential for isomerism in this compound and its derivatives are key aspects of its chemistry, which can be effectively studied through theoretical treatments.

A significant application of this compound is in the chemical analysis of DNA modifications, where its reaction with cytosine bases leads to the formation of adducts with distinct E/Z isomerism. acs.org Theoretical considerations are central to understanding the formation and consequences of these isomers. When this compound reacts with cytosine, the resulting adduct can exist as two distinct geometric isomers, an E- and a Z-isomer, which are in equilibrium. acs.org

However, the adduct formed with 5-methylcytosine (B146107) (5mC) exclusively adopts the Z-isomeric form. acs.org This difference is critical for sequencing applications: the E-isomer formed from cytosine is read as thymine (B56734) (T) by DNA polymerase, whereas the bulky Z-isomer from 5mC stalls the polymerase, allowing for the differentiation between cytosine and 5-methylcytosine. acs.org The steric hindrance imposed by the methyl group in the 5mC adduct is believed to be the determining factor for this exclusive Z-isomer formation. acs.org In related oxime systems, the stabilization of one isomer over another can be influenced by factors such as intramolecular hydrogen bonding. core.ac.uk

| Reactant | Resulting Adduct Isomer(s) | Consequence in DNA Sequencing |

|---|---|---|

| Cytosine | E- and Z-isomers (in equilibrium) | E-isomer is read as Thymine (T), leading to a C-to-T transition mutation. acs.org |

| 5-Methylcytosine (5mC) | Exclusively Z-isomer | Causes DNA polymerase to stall, preventing further replication. acs.org |

Electronic Structure and Reactivity Predictions

Computational methods are also employed to predict the electronic structure of this compound, which in turn determines its reactivity, particularly its nucleophilic nature.

Semi-empirical methods like INDO (Intermediate Neglect of Differential Overlap) have been used to study the reactivity of hydroxylamines. researchgate.net The nucleophilic character of hydroxylamines is of particular interest. Qualitatively, hydroxylamine is known to be a more powerful nucleophile than would be predicted from its basicity alone, a phenomenon known as the "alpha-effect," which is attributed to the presence of a lone pair of electrons on the atom adjacent to the nucleophilic center. masterorganicchemistry.com This effect enhances the nucleophilicity of molecules like hydroxylamine and hydrazine. masterorganicchemistry.comquora.com

The reactivity of hydroxylamines can be tuned by substituents. Electron-withdrawing groups on the nitrogen atom can reduce the nitrogen's nucleophilicity, making the oxygen atom the more reactive nucleophile in certain reactions, such as transition-metal-catalyzed allylic substitutions. organic-chemistry.org Experimental studies using Brønsted-type plots have quantified the influence of methyl groups on the nucleophilic reactivity of a series of hydroxylamines, demonstrating that electronic effects play a key role in their reactivity. nih.gov While specific INDO calculation data for this compound is sparse in the literature, the available information on related hydroxylamines indicates such methods can provide insights into their electronic structure and nucleophilic potential. researchgate.net

Derivatives and Analogues of O Allylhydroxylamine in Advanced Chemical Research

N-Substituted O-Allylhydroxylamines

N-substituted O-allylhydroxylamines are a class of organic compounds that feature an allyl group attached to the oxygen atom and a substituent on the nitrogen atom of the hydroxylamine (B1172632) core. These compounds are valuable intermediates in organic synthesis and have been investigated for their potential biological activities. The nature of the N-substituent significantly influences the chemical reactivity and biological profile of these molecules.

N-Benzoyl-O-Allylhydroxylamine (N-Allyloxybenzamide) in Synthesis and Biological Studies

N-Benzoyl-O-allylhydroxylamine, also known as N-allyloxybenzamide, is a benzamide (B126) derivative with an allyloxy group attached to the nitrogen atom. ontosight.ai It serves as a versatile precursor in the synthesis of more complex molecules with potential medicinal applications. ontosight.aiontosight.ai

Synthesis and Reactivity:

N-allyloxybenzamide can be synthesized through methods such as the PhIO-mediated oxidation of 2-aryloxybenzamide. ontosight.ai The presence of the allyloxy group imparts specific reactivity to the molecule, allowing it to participate in various chemical transformations, including cycloadditions and polymerizations. ontosight.ai This reactivity is harnessed in the synthesis of diverse heterocyclic compounds.

Biological and Medicinal Research:

Researchers have explored N-allyloxybenzamide and its derivatives for a range of biological activities, including potential antitumor and antibacterial effects. ontosight.ai These properties are believed to arise from the molecule's ability to interact with specific biological targets like enzymes and receptors. ontosight.ai For instance, derivatives of N-allyloxybenzamide have been investigated as potential inhibitors of enzymes crucial for the survival of certain pathogens. ontosight.ai The compound is considered a valuable lead for the development of new therapeutic agents. ontosight.ai

N-Benzyl-O-Allylhydroxylamines in Rearrangement Chemistry

N-Benzyl-O-allylhydroxylamines are notable for their participation in a novel nih.govacs.org sigmatropic rearrangement. This type of reaction is of significant interest in synthetic organic chemistry due to its high selectivity. psu.edu

The nih.govacs.org Sigmatropic Rearrangement:

When treated with a strong base like n-butyllithium (n-BuLi), N-benzyl-O-allylhydroxylamine undergoes a nih.govacs.org sigmatropic rearrangement to form N-allyl-N-benzylhydroxylamine. psu.edursc.org This transformation is analogous to the well-known nih.govacs.org Wittig rearrangement. psu.edu Mechanistic studies have confirmed the intramolecular nature of this process. rsc.org

Synthetic Utility:

The substrates for this rearrangement are readily prepared in high yields from syn-benzaldehyde oxime through O-allylation followed by reduction. psu.edu The resulting N-allyl-N-benzylhydroxylamines can be further reduced to the corresponding N-benzylallylamines. psu.edursc.org This two-step sequence provides a novel and efficient method for the synthesis of allyl-substituted hydroxylamines and amines. psu.edu The stereochemical outcome of the rearrangement can be influenced by factors such as chelation control, leading to high diastereoselectivity. researchgate.net

O-Alkyl and O-Aryl Hydroxylamines

O-alkyl and O-aryl hydroxylamines are characterized by the substitution of the hydrogen atom of the hydroxyl group with an alkyl or aryl group, respectively. This structural modification leads to a diverse range of chemical properties and biological activities.

O-Benzylhydroxylamine as an Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitor

O-Benzylhydroxylamine has emerged as a significant inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme that plays a crucial role in immune suppression and is a therapeutic target for cancer and other diseases. nih.govnih.gov

Mechanism of Inhibition:

IDO1's catalytic mechanism is believed to proceed through a heme-iron bound alkylperoxy intermediate state. nih.govnih.gov O-alkylhydroxylamines, including O-benzylhydroxylamine, are thought to act as stable structural mimics of this transition state, leading to potent inhibition of the enzyme. nih.gov

Structure-Activity Relationship Studies: